molecular formula C17H16NO3P B048415 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile CAS No. 723761-32-8

3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile

Cat. No. B048415
CAS RN: 723761-32-8
M. Wt: 313.29 g/mol
InChI Key: BSYIWTSEFXVTPC-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile (MPB) is a synthetic compound that has been used in a variety of scientific and laboratory applications. MPB has been studied for its potential to be used in the synthesis of various organic compounds, for its ability to act as a catalyst in organic reactions, and for its potential to be used as a pharmaceutical and biotechnological agent.

Scientific Research Applications

3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has been used in a variety of scientific and laboratory applications, including the synthesis of organic compounds, the catalytic activation of organic reactions, and the potential use as a pharmaceutical and biotechnological agent. This compound has also been used in the synthesis of polymeric materials, such as polyurethanes, and in the synthesis of polysaccharides, such as chitosan.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is not completely understood. It is believed that this compound acts as a catalyst in organic reactions by forming a reversible complex with the reactants. This complex is thought to facilitate the reaction by stabilizing the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have a moderate effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability under a wide range of conditions. However, there are some limitations to its use. For example, it is not soluble in water and is sensitive to light and heat. In addition, it is not suitable for use in certain types of reactions, such as those involving strong acids or bases.

Future Directions

The potential future directions for the use of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile include its use as a catalyst for the synthesis of organic compounds, its use as a pharmaceutical and biotechnological agent, its use in the synthesis of polymeric materials, and its use in the synthesis of polysaccharides. In addition, further research is needed to understand the biochemical and physiological effects of this compound and to develop methods for its safe and effective use in laboratory experiments.

Synthesis Methods

3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile can be synthesized using a variety of methods, including the reaction of 2-butenenitrile with diphenoxyphosphine oxide in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out at temperatures between 80 °C and 120 °C in an inert atmosphere. The product is then purified by recrystallization or chromatography.

properties

IUPAC Name

(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYIWTSEFXVTPC-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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